molecular formula C7BrF4N B3245095 2-Bromo-3,4,5,6-tetrafluorobenzonitrile CAS No. 16583-02-1

2-Bromo-3,4,5,6-tetrafluorobenzonitrile

Cat. No.: B3245095
CAS No.: 16583-02-1
M. Wt: 253.98 g/mol
InChI Key: USIQSEVWPHCOSR-UHFFFAOYSA-N
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Description

2-Bromo-3,4,5,6-tetrafluorobenzonitrile is a polyfluoroarene compound with the molecular formula C₇BrF₄N. It is an aryl fluorinated building block commonly used in chemical synthesis. The compound is characterized by the presence of bromine and four fluorine atoms attached to a benzonitrile core .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3,4,5,6-tetrafluorobenzonitrile can be synthesized through various methods. One common approach involves the bromination of 3,4,5,6-tetrafluorobenzonitrile using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst and a solvent such as acetonitrile .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction monitoring systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4,5,6-tetrafluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or fluorine atoms.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different fluorinated aromatic compounds .

Scientific Research Applications

2-Bromo-3,4,5,6-tetrafluorobenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3,4,5,6-tetrafluorobenzonitrile involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to participate in diverse chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,3,5,6-tetrafluorobenzonitrile
  • 1-Bromo-2,3,4,5,6-pentafluorobenzene
  • 4-Bromo-2,3,5,6-tetrafluoroaniline
  • 2-Bromo-4-fluoroaniline

Uniqueness

2-Bromo-3,4,5,6-tetrafluorobenzonitrile is unique due to its specific substitution pattern on the benzonitrile core. The combination of bromine and four fluorine atoms provides distinct chemical properties, making it a valuable building block in various synthetic applications. Its reactivity and versatility distinguish it from other similar compounds .

Properties

IUPAC Name

2-bromo-3,4,5,6-tetrafluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7BrF4N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIQSEVWPHCOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Br)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7BrF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70937132
Record name 2-Bromo-3,4,5,6-tetrafluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16583-02-1
Record name Benzonitrile, 2-bromo-3,4,5,6-tetrafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016583021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-3,4,5,6-tetrafluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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